molecular formula C8H10F2N2O2 B2931829 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine CAS No. 2361634-35-5

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine

Cat. No. B2931829
CAS RN: 2361634-35-5
M. Wt: 204.177
InChI Key: NCLVMXBLCVNKIC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine is a chemical compound with the molecular formula C8H10F2N2O2 . Pyridinols and pyridinamines, such as this compound, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of pyridine derivatives like 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular structure of 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine can be represented by the InChI code: 1S/C8H10F2N2O2/c9-7(10)4-13-5-14-6-2-1-3-12-8(6)11/h1-3,7H,4-5H2,(H2,11,12) .


Chemical Reactions Analysis

The study on pyridin-2-amine and pyridin-2-ol bioconversion by Burkholderia sp. MAK1 cells showed that the pyridin-2-ol-inducible pyridin-2-ol 5-monooxygenase has broad substrate specificity . This enzyme can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine has a molecular weight of 204.18 g/mol . It is a liquid at room temperature . The InChI code for this compound is 1S/C8H10F2N2O2/c9-7(10)4-13-5-14-6-2-1-3-12-8(6)11/h1-3,7H,4-5H2,(H2,11,12) .

Safety and Hazards

The safety information for 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2,2-difluoroethoxymethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c9-7(10)4-13-5-14-6-2-1-3-12-8(6)11/h1-3,7H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVMXBLCVNKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCOCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine

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